REACTION_CXSMILES
|
[C:1]([O:9][CH3:10])(=[O:8])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[CH3:28][OH:29]>O>[OH:29][CH2:28][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][N:5]=1)[C:1]([O:9][CH3:10])=[O:8] |f:2.3.4|
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Name
|
|
Quantity
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70 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=NC=C1)(=O)OC
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Name
|
|
Quantity
|
2.34 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
ammonium peroxydisulfate
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
separate 1000 mL round-bottomed flasks
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Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 20 min
|
Duration
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20 min
|
Type
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FILTRATION
|
Details
|
The solid was filtered off
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Type
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WASH
|
Details
|
washed with MeOH
|
Type
|
CUSTOM
|
Details
|
MeOH was removed from the filtrate under reduced pressure
|
Type
|
ADDITION
|
Details
|
was neutralised by cautious stepwise addition of solid Na2CO3 under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The dark-brown residue was treated with cyclohexane (3×300 mL)
|
Type
|
CUSTOM
|
Details
|
the cyclohexane phase was decanted
|
Type
|
CUSTOM
|
Details
|
The remaining dark-brown residue was purified by automated flash chromatography on 2 Biotage® KP-SIL 340 g columns
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C(=O)OC)C=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.5 g | |
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |